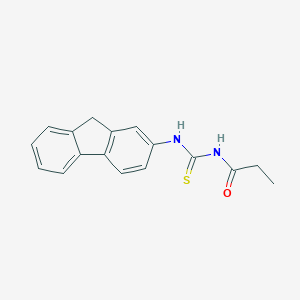![molecular formula C13H16N2O3S B399053 ethyl 4-{[(propionylamino)carbothioyl]amino}benzoate](/img/structure/B399053.png)
ethyl 4-{[(propionylamino)carbothioyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-{[(propionylamino)carbothioyl]amino}benzoate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethyl ester group, a benzoate moiety, and a propanoylcarbamothioyl group. It is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(propanoylcarbamothioyl)amino]benzoate typically involves a multi-step process. One common method starts with the reaction of 4-aminobenzoic acid with propanoyl chloride to form 4-(propanoylamino)benzoic acid. This intermediate is then reacted with thiourea to introduce the carbamothioyl group, resulting in 4-[(propanoylcarbamothioyl)amino]benzoic acid. Finally, esterification with ethanol under acidic conditions yields ethyl 4-[(propanoylcarbamothioyl)amino]benzoate .
Industrial Production Methods
Industrial production of ethyl 4-[(propanoylcarbamothioyl)amino]benzoate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous-flow reactors to improve reaction efficiency and yield. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(propionylamino)carbothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 4-{[(propionylamino)carbothioyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(propanoylcarbamothioyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate:
Ethyl 4-[(morpholinocarbonyl)amino]benzoate: A compound with similar structural features but different biological activities.
Ethyl 4-[(acetylcarbamothioyl)amino]benzoate:
Uniqueness
ethyl 4-{[(propionylamino)carbothioyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propanoylcarbamothioyl group, in particular, differentiates it from other similar compounds and contributes to its potential as a versatile intermediate in organic synthesis and its diverse biological activities .
Properties
Molecular Formula |
C13H16N2O3S |
|---|---|
Molecular Weight |
280.34g/mol |
IUPAC Name |
ethyl 4-(propanoylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C13H16N2O3S/c1-3-11(16)15-13(19)14-10-7-5-9(6-8-10)12(17)18-4-2/h5-8H,3-4H2,1-2H3,(H2,14,15,16,19) |
InChI Key |
FANAQXMXPQZRBK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)OCC |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-N-[(4-methoxyphenyl)carbamothioyl]naphthalene-2-carboxamide](/img/structure/B398970.png)
![Methyl 2-({[(3-methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B398971.png)
![2-chloro-N-{[4-(dimethylamino)phenyl]carbamothioyl}-5-iodobenzamide](/img/structure/B398972.png)
![3-methoxy-N-[(3-methoxyphenyl)carbamothioyl]naphthalene-2-carboxamide](/img/structure/B398973.png)
![Methyl 2-{[(propionylamino)carbonothioyl]amino}benzoate](/img/structure/B398974.png)
![Methyl 4-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B398976.png)


![N-{4-[(propanoylcarbamothioyl)amino]phenyl}furan-2-carboxamide](/img/structure/B398982.png)
![2-chloro-5-iodo-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B398987.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-propionylthiourea](/img/structure/B398988.png)
![2-chloro-5-iodo-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B398990.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-butyrylthiourea](/img/structure/B398991.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}butanamide](/img/structure/B398993.png)
